5,6-Dehydroarachidonsäure

Übersicht

Beschreibung

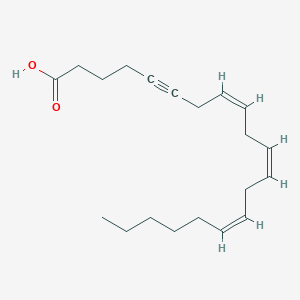

5,6-Dehydro Arachidonic Acid is an analog of arachidonic acid, where the 5,6 double bond has been replaced with an acetylene group . This modification results in a compound with unique biochemical properties, making it a valuable tool in scientific research. It is known to inhibit the enzyme 5-lipoxygenase, which plays a crucial role in the metabolism of arachidonic acid .

Wissenschaftliche Forschungsanwendungen

5,6-Dehydroarachidonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um die Reaktivität von Acetylengruppen in Fettsäuren zu untersuchen.

Biologie: Die Verbindung wird verwendet, um die Rolle von 5-Lipoxygenase in verschiedenen biologischen Prozessen zu untersuchen.

Medizin: Die Forschung an this compound trägt zum Verständnis von Entzündungskrankheiten und zur Entwicklung von entzündungshemmenden Medikamenten bei.

5. Wirkmechanismus

Der primäre Wirkmechanismus von this compound beinhaltet die Hemmung von 5-Lipoxygenase. Dieses Enzym ist für die Umwandlung von Arachidonsäure in Leukotriene verantwortlich, die potente Mediatoren der Entzündung sind. Durch die Hemmung von 5-Lipoxygenase reduziert this compound die Produktion von Leukotrienen und übt so entzündungshemmende Wirkungen aus .

Ähnliche Verbindungen:

Arachidonsäure: Die Stammverbindung mit einer Doppelbindung an der 5,6-Position.

Eicosapentaensäure: Eine mehrfach ungesättigte Fettsäure mit mehreren Doppelbindungen.

Docosahexaensäure: Eine weitere mehrfach ungesättigte Fettsäure mit einer anderen Struktur.

Einzigartigkeit: this compound ist aufgrund des Vorhandenseins einer Acetylengruppe an der 5,6-Position einzigartig. Diese strukturelle Modifikation verleiht ihr besondere biochemische Eigenschaften, wie zum Beispiel die Fähigkeit, 5-Lipoxygenase effektiver zu hemmen als ihre Stammverbindung, Arachidonsäure .

Wirkmechanismus

- Role : 5-LOX is involved in the biosynthesis of leukotrienes, which are potent lipid mediators implicated in inflammation and immune responses .

- Resulting Changes : Reduced leukotriene production may modulate inflammatory processes and cellular responses .

- Affected Pathways : The arachidonic acid pathway is impacted. Specifically, 5,6-dehydroarachidonic acid interferes with the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), a key step in leukotriene synthesis .

Target of Action

Mode of Action

Biochemical Pathways

Biochemische Analyse

Biochemical Properties

5,6-dehydroarachidonic Acid is known to inhibit 5-lipoxygenase (5-LO), an enzyme that plays a crucial role in the biosynthesis of leukotrienes . The inhibition occurs with an IC50 value of 10 μM in guinea pig leukocytes . This interaction with 5-LO suggests that 5,6-dehydroarachidonic Acid may play a role in modulating inflammatory responses.

Molecular Mechanism

At the molecular level, 5,6-dehydroarachidonic Acid exerts its effects through its interaction with 5-LO. It binds to this enzyme, inhibiting its activity and thereby reducing the production of leukotrienes . This can lead to changes in cell signaling and potentially impact gene expression related to inflammation and immune response.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dehydro Arachidonic Acid typically involves the modification of arachidonic acidThis can be achieved through various chemical reactions, including the use of acetylene derivatives and specific catalysts under controlled conditions .

Industrial Production Methods: Industrial production of 5,6-Dehydro Arachidonic Acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The compound is usually stored in ethanol solution and shipped under cold conditions to maintain its stability .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 5,6-Dehydroarachidonsäure unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene oxygenierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Acetylengruppe wieder in eine Doppelbindung umwandeln.

Substitution: Die Acetylengruppe kann an Substitutionsreaktionen mit verschiedenen Nukleophilen teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Wasserstoffgas in Gegenwart eines Palladiumkatalysators wird häufig für die Reduktion verwendet.

Substitution: Nukleophile wie Amine und Thiole können unter milden Bedingungen mit der Acetylengruppe reagieren.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation Hydroxyderivate ergeben, während die Reduktion Alkene erzeugen kann .

Vergleich Mit ähnlichen Verbindungen

Arachidonic Acid: The parent compound with a double bond at the 5,6 position.

Eicosapentaenoic Acid: A polyunsaturated fatty acid with multiple double bonds.

Docosahexaenoic Acid: Another polyunsaturated fatty acid with a different structure.

Uniqueness: 5,6-Dehydro Arachidonic Acid is unique due to the presence of an acetylene group at the 5,6 position. This structural modification imparts distinct biochemical properties, such as the ability to inhibit 5-lipoxygenase more effectively than its parent compound, arachidonic acid .

Biologische Aktivität

5,6-dehydroarachidonic acid (5,6-DHA) is a metabolite derived from arachidonic acid (ARA), a polyunsaturated fatty acid that plays a critical role in various biological processes. Understanding the biological activity of 5,6-DHA is essential for elucidating its potential therapeutic applications, particularly in cardiovascular health and inflammatory responses.

Chemical Structure and Metabolism

5,6-DHA is characterized by the presence of a double bond between the 5th and 6th carbon atoms of the arachidonic acid chain. This structural modification influences its reactivity and biological function. ARA itself is subject to enzymatic metabolism through three primary pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways, leading to the formation of various bioactive lipids including prostaglandins and leukotrienes .

Biological Functions

Vasodilation and Endothelial Function

Research indicates that 5,6-DHA exhibits vasodilatory properties. A study demonstrated that 5,6-dehydroarachidonic acid can induce dose-dependent vasodilation in isolated human microvessels. This effect is mediated through endothelial-dependent mechanisms involving calcium ion entry into endothelial cells . The vasodilatory response was partially inhibited by nitric oxide synthase (NOS) inhibitors, suggesting that nitric oxide plays a role in this process .

Inflammation and Immune Response

As a metabolite of ARA, 5,6-DHA is implicated in inflammatory processes. Arachidonic acid metabolites are known to modulate inflammation through various pathways. For instance, metabolites derived from the COX pathway are primarily pro-inflammatory, while those from the LOX pathway can have both pro-inflammatory and anti-inflammatory roles . The balance between these metabolites influences conditions such as cardiovascular diseases and inflammatory disorders.

Case Studies and Research Findings

-

Vasodilatory Mechanism Study :

- Objective : To investigate the vasodilatory effects of 5,6-DHA.

- Findings : The study found that 5,6-DHA induces vasodilation in human microvessels through an endothelial-dependent mechanism involving increased intracellular calcium levels .

- Implications : This suggests potential therapeutic applications for managing conditions characterized by impaired vascular function.

-

Inflammation Modulation :

- Objective : To assess how 5,6-DHA affects inflammation markers.

- Findings : Research indicates that metabolites from the ARA pathway can influence inflammatory responses significantly. Increased levels of certain metabolites were associated with enhanced inflammatory markers in various disease states .

- Implications : Understanding these interactions may lead to novel anti-inflammatory therapies targeting specific pathways.

Comparative Analysis of Arachidonic Acid Metabolites

| Metabolite | Pathway | Biological Activity |

|---|---|---|

| Prostaglandins (e.g., PGE2) | COX | Pro-inflammatory; involved in pain and fever |

| Leukotrienes (e.g., LTB4) | LOX | Pro-inflammatory; mediates allergic responses |

| Epoxyeicosatrienoic acids | CYP | Vasodilatory; anti-inflammatory |

| 5,6-Dehydroarachidonic Acid | Derived from ARA | Vasodilatory; potential role in endothelial function |

Eigenschaften

IUPAC Name |

(8Z,11Z,14Z)-icosa-8,11,14-trien-5-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIOQWSLKUVKKAO-QNEBEIHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC#CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\CC#CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58688-54-3 | |

| Record name | Eicosa-8,11,14-trien-5-ynoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058688543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 5,6-dehydroarachidonic acid and how does it work?

A1: 5,6-Dehydroarachidonic acid (also known as 5,6-DHA or Eicosa-8,11,14-trien-5-ynoic acid) is a potent and irreversible inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the arachidonic acid cascade. [, ] This cascade is responsible for producing various signaling molecules involved in inflammation and cell growth. 5,6-DHA acts by binding to the active site of 5-LO, preventing the enzyme from converting arachidonic acid into its downstream products, primarily leukotrienes. [, ]

Q2: What are the downstream effects of inhibiting 5-LO with 5,6-DHA?

A2: By inhibiting 5-LO, 5,6-DHA effectively reduces the production of leukotrienes, specifically leukotriene C4 (LTC4) and leukotriene B4 (LTB4). [] These leukotrienes are potent inflammatory mediators involved in various physiological processes like smooth muscle contraction, vascular permeability, and immune cell recruitment. [] Consequently, 5,6-DHA exhibits anti-inflammatory effects by suppressing leukotriene-mediated signaling pathways.

Q3: How does 5,6-DHA impact cell growth?

A3: Studies have shown that 5,6-DHA can inhibit the growth of various cell types, including vascular smooth muscle cells and endothelial cells. [, ] This effect is attributed to its ability to block the production of 5-LO metabolites, which are suggested to play a role in cell proliferation signaling. []

Q4: Has 5,6-DHA been used to study specific cell types?

A4: Yes, 5,6-DHA has been utilized in research to investigate the role of 5-LO in various cell types, including:

- Fibroblasts: Research suggests that platelet-stimulated proliferation of fibroblasts is mediated by increased 5-LO activity, and this effect can be blocked by 5,6-DHA. []

- Mast cells: Studies have demonstrated that 5,6-DHA can inhibit the release of leukotrienes from mast cells activated by various stimuli, highlighting its role in modulating mast cell degranulation and inflammatory responses. []

- Neurons: 5,6-DHA has been shown to inhibit TRPM7 channel activity, a channel involved in neuronal cell death. This suggests a potential neuroprotective effect of 5,6-DHA. []

Q5: Are there any structural analogs of 5,6-DHA that have different effects?

A5: Yes, while 5,6-DHA specifically targets 5-LO, other structurally similar compounds like 11,12-dehydroarachidonic acid have been shown to irreversibly inhibit the cyclooxygenase pathway, which is responsible for prostaglandin synthesis. [] This highlights the importance of subtle structural variations in achieving selectivity for different enzymes within the arachidonic acid cascade.

Q6: What are the limitations of using 5,6-DHA in research?

A6: While a valuable tool in research, 5,6-DHA has limitations:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.